molecular formula C7H6Br2Zn B1141923 4-Bromobenzylzinc bromide CAS No. 115055-85-1

4-Bromobenzylzinc bromide

Cat. No.: B1141923
CAS No.: 115055-85-1
M. Wt: 315.32
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Description

Significance of Organometallic Reagents in Chemical Synthesis

Organometallic reagents are indispensable tools in modern chemical synthesis, primarily due to their capacity to form new carbon-carbon bonds. fishersci.caacs.org These compounds, which feature a direct bond between a carbon atom and a metal, serve as potent sources of nucleophilic carbon. fishersci.ca This reactivity is fundamental in constructing the complex molecular skeletons of pharmaceuticals, agrochemicals, and advanced materials from simpler precursors. fishersci.caacs.orgacs.org Reagents like organolithium, Grignard, and organozinc compounds differ in reactivity, allowing chemists to select the most appropriate tool for a specific transformation, thereby controlling selectivity and accommodating sensitive functional groups. fishersci.caacs.org The production of active pharmaceutical ingredients, for instance, frequently relies on the strategic use of organometallic reagents to build molecular complexity efficiently. acs.orgacs.org

Historical Trajectory and Evolution of Organozinc Chemistry

The field of organometallic chemistry began with the synthesis of the first organozinc compound, diethylzinc, by English chemist Edward Frankland in 1849. digitellinc.comwikipedia.org This discovery was a landmark achievement, initially aimed at isolating organic "radicals," which were understood differently at the time. acs.org Frankland's work not only established organozinc chemistry but also laid the groundwork for the theory of valence. digitellinc.com In the subsequent decades, other chemists expanded on this foundation. Aleksandr Mikhailovich Zaitsev and his students pioneered the synthesis of alcohols using organozinc reagents, while Sergei Nikolaevich Reformatskii developed the eponymous Reformatsky reaction, which utilizes an α-halocarboxylate ester and zinc to form β-hydroxy esters, a method that remains highly relevant today. digitellinc.com Despite these advances, the discovery of the more reactive and easily prepared Grignard reagents temporarily relegated organozinc compounds to the background. oup.com It was much later that the chemical community fully appreciated that the lower reactivity of organozincs was a significant advantage for certain applications. oup.com

Distinctive Reactivity Profiles and Functional Group Tolerance of Organozinc Reagents

Organozinc reagents are distinguished from other common organometallics, such as Grignard and organolithium reagents, by their moderate reactivity. fishersci.cawikipedia.org This characteristic, which might initially seem like a drawback, is a key advantage as it imparts a high degree of functional group tolerance. fishersci.canumberanalytics.comresearchgate.net While highly reactive organolithium and Grignard reagents will react indiscriminately with many functional groups like esters, ketones, and nitriles, organozinc compounds are generally unreactive toward them. wikipedia.orgresearchgate.net This chemoselectivity allows for the synthesis of complex, highly functionalized molecules without the need for extensive use of protecting groups, streamlining synthetic routes. researchgate.netd-nb.info The enhanced tolerance makes organozinc reagents particularly suitable for complex syntheses where sensitive functionalities must be preserved. wikipedia.orgresearchgate.net However, their lower intrinsic reactivity often necessitates the use of a catalyst, such as palladium or nickel complexes, to facilitate reactions like cross-coupling. fishersci.cawikipedia.org

Overview of Benzylzinc Reagents and their Strategic Importance in Chemical Transformations

Within the broader class of organozinc compounds, benzylzinc reagents represent a particularly important and reactive subset. d-nb.info These reagents are typically prepared through the direct insertion of activated zinc metal into a benzyl (B1604629) halide bond. researchgate.net Compared to alkyl or aryl organozinc species, benzylic zinc reagents exhibit enhanced reactivity, making them valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. d-nb.info Their strategic importance is highlighted in their application in palladium-catalyzed Negishi cross-coupling reactions and other transformations to produce diarylmethanes and other complex structures. researchgate.netresearchgate.netunits.it Despite their utility, the preparation of benzylmetallic reagents can be challenging due to the propensity for homo-coupling (Wurtz reaction) to form side products. researchgate.netunits.it Nonetheless, their ability to react with a wide range of electrophiles makes them crucial intermediates in the synthesis of biologically active compounds and natural products. d-nb.infounits.it

Scope and Research Focus on 4-Bromobenzylzinc Bromide within Current Literature

This compound is a specific organozinc halide that serves as a versatile building block in organic synthesis. guidechem.com Its structure incorporates both a reactive organometallic center and a bromo-substituted aromatic ring, allowing for sequential, site-selective functionalization. It is widely used in cross-coupling reactions, where the benzylzinc moiety acts as the nucleophile to form a new carbon-carbon bond. guidechem.comcymitquimica.com The remaining bromo-group can then participate in subsequent coupling reactions, such as the Suzuki-Miyaura reaction. cymitquimica.com This dual reactivity makes it a valuable tool for constructing complex molecular architectures. guidechem.com Recent research has focused on improving the synthesis and application of such reagents. For example, studies have demonstrated the scalable continuous synthesis of this compound in flow reactors, a method that enhances safety and process control while achieving high yields. acs.org This focus on process chemistry highlights the industrial relevance and continued interest in optimizing the use of this important reagent.

Chemical Data and Properties

Table 1: Physical and Chemical Properties of this compound This table is interactive. Click on the headers to sort the data.

Property Value Reference
CAS Number 115055-85-1 guidechem.com
Molecular Formula C₇H₆Br₂Zn guidechem.com
Appearance White solid guidechem.com
Boiling Point 183.8°C at 760 mmHg guidechem.com
Density 1.015 g/mL at 25°C guidechem.com

Table 2: Applications of Benzylzinc Reagents in Synthesis This table is interactive. Click on the headers to sort the data.

Reaction Type Catalyst Substrate Example Product Type Reference
Negishi Coupling Palladium or Nickel Aryl Halides Biaryl Derivatives
Carboannulation Nickel Alkynes Indenes organic-chemistry.org
Coupling Palladium Ethyl Chloroformate Phenylacetic Acid Ester units.it

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Diethylzinc
Ethyl Chloroformate
Felbinac
Fenbufen
Grignard Reagents
Organolithium Reagents
Palladium
Nickel
Zinc
2-(Biphenyl-4-yl)acetic Acid

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methanidylbenzene;bromozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQDBIKHGQSYJU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for the Generation of 4 Bromobenzylzinc Bromide

Direct Oxidative Insertion Methods

The direct insertion of metallic zinc into the carbon-bromine bond of 4-bromobenzyl bromide represents the most straightforward approach to synthesizing 4-bromobenzylzinc bromide. This method's success hinges on the reactivity of the zinc source and the specific reaction conditions employed.

Activation of Zinc Sources: Rieke Zinc and Activated Zinc Dust

Standard zinc metal is often insufficiently reactive for efficient oxidative insertion. indolysaght.com Consequently, various activation methods are employed to enhance its surface area and remove passivating oxide layers. indolysaght.comthieme-connect.com

Rieke Zinc: A highly reactive form of zinc, known as Rieke zinc, is prepared by the reduction of zinc salts, such as zinc chloride, with an alkali metal like lithium or potassium in the presence of an electron carrier like naphthalene. wikipedia.orgriekemetals.comresearchgate.net This method produces fine, highly active zinc particles that readily undergo oxidative addition with organic halides. riekemetals.comriekemetals.com The reactivity of Rieke zinc can be influenced by the specific preparation method, with the salt content of the supernatant playing a crucial role. nih.govacs.org

Activated Zinc Dust: Commercially available zinc dust can be activated through various treatments. A common method involves washing with dilute acids, such as hydrochloric acid, to dissolve the passivating zinc oxide layer. thieme-connect.com Other activating agents include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org More recently, mechanochemical methods, such as ball milling, have been developed to activate zinc, offering a solvent-free and efficient alternative. nih.gov

Role of Additives in Zinc Insertion: Lithium Chloride Effects

The addition of lithium chloride (LiCl) has been shown to be highly beneficial, and often essential, for the successful synthesis of organozinc reagents via direct insertion. organic-chemistry.org While several hypotheses for its role have been proposed, evidence strongly suggests that LiCl aids in solubilizing the newly formed organozinc species from the metal surface. nih.govacs.orgacs.orgresearchgate.net This prevents the zinc surface from becoming passivated and allows for a continuous reaction. organic-chemistry.org The resulting organozinc reagent is often represented as a soluble complex, R-ZnX·LiCl. acs.org

Optimization of Reaction Conditions: Solvents, Temperature, and Time

The efficiency of the direct oxidative insertion is also dependent on the careful optimization of reaction parameters.

Solvents: The choice of solvent is critical. Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are commonly used as they can stabilize the organozinc species. organic-chemistry.orgacs.org The polarity of the solvent can influence the reaction rate.

Temperature: The reaction is often conducted at or below room temperature to minimize side reactions, such as Wurtz coupling. However, in some cases, moderate heating may be required to initiate the reaction. organic-chemistry.org

Time: Reaction times can vary significantly depending on the reactivity of the zinc source and the substrate. Highly reactive Rieke zinc can lead to complete conversion in a relatively short period, while less reactive zinc powders may require several hours. riekemetals.com

Table 1: Illustrative Reaction Conditions for Direct Oxidative Insertion

Zinc Source Activator/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
Zinc Dust LiCl THF 25-50 Varies High organic-chemistry.org
Rieke Zinc N/A THF Room Temp Varies High riekemetals.com

Transmetalation Routes for this compound Synthesis

An alternative to direct zinc insertion is the transmetalation of a more reactive organometallic precursor with a zinc salt, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). This two-step process involves the initial formation of an organolithium or organomagnesium compound, which is then reacted with the zinc salt.

From Corresponding Organolithium Precursors

The synthesis can proceed via an organolithium intermediate. 4-Bromobenzyl bromide is first reacted with a strong lithium base, such as n-butyllithium or lithium metal, to form 4-bromobenzyllithium. This highly reactive intermediate is then quenched with a solution of zinc bromide to yield the desired this compound. This method is particularly useful when direct zinc insertion is sluggish or incompatible with other functional groups present in the molecule.

From Corresponding Organomagnesium (Grignard) Precursors

A more common transmetalation route involves the use of a Grignard reagent. 4-Bromobenzylmagnesium bromide is prepared by reacting 4-bromobenzyl bromide with magnesium turnings. Subsequent reaction with zinc bromide results in the formation of this compound. uni-muenchen.de This method offers a reliable and high-yielding pathway to the target compound. uni-muenchen.de In some cases, an "in situ" transmetalation can be performed where magnesium turnings, a lithium salt, and a zinc salt are all present in the reaction mixture. uni-muenchen.de

Table 2: Comparison of Synthetic Routes

Synthetic Route Precursor Reagents Key Advantages Key Considerations
Direct Oxidative Insertion 4-Bromobenzyl bromide Activated Zinc, LiCl Atom economical, one-step process Requires highly reactive zinc, potential for side reactions
Transmetalation (Organolithium) 4-Bromobenzyl bromide Lithium reagent, ZnBr₂ Can overcome sluggish direct insertion Requires cryogenic temperatures, handling of pyrophoric reagents

Transmetalation from Other Organometallic Species

The formation of this compound can be achieved through transmetalation, a process involving the exchange of an organic group from a more electropositive metal to zinc. This method is particularly useful when direct synthesis from the corresponding organic halide and zinc metal is challenging or leads to undesirable side reactions.

A common precursor for the transmetalation to form organozinc halides is an organomagnesium compound, also known as a Grignard reagent. The process involves the reaction of a pre-formed Grignard reagent, in this case, 4-bromobenzylmagnesium bromide, with a zinc halide salt, such as zinc bromide (ZnBr₂). The driving force for this reaction is the difference in electronegativity between magnesium and zinc, which favors the transfer of the 4-bromobenzyl group to the zinc center.

The general reaction is as follows:

4-Br-C₆H₄CH₂MgBr + ZnBr₂ → 4-Br-C₆H₄CH₂ZnBr + MgBr₂

This method allows for the generation of the organozinc reagent under milder conditions than direct zinc insertion and can offer better functional group tolerance. The resulting magnesium halide salt often precipitates from the reaction mixture, particularly in non-polar solvents, which can facilitate the isolation of the organozinc product. However, in solvents like tetrahydrofuran (THF), the magnesium salts may remain in solution, forming complex species. google.com

Another approach involves the use of organolithium compounds as the starting organometallic species. The reaction of 4-bromobenzyllithium with a zinc halide would similarly yield this compound. The high reactivity of organolithium reagents necessitates careful control of reaction conditions, such as low temperatures, to prevent side reactions.

The choice of the organometallic precursor (Grignard or organolithium) and the specific zinc salt can influence the reactivity and stability of the resulting this compound solution. The presence of lithium salts, such as lithium chloride (LiCl), has been shown to enhance the solubility and reactivity of organozinc reagents. organic-chemistry.org

Analytical Methodologies for In-Situ Reagent Formation and Concentration Determination in Academic Research

Titration-Based Approaches

Accurately determining the concentration of freshly prepared this compound solutions is crucial for their effective use in subsequent reactions. Titration methods offer a reliable and practical means for this determination in a research setting.

One widely used method is iodometric titration. researchgate.netthieme-connect.deresearchgate.net This technique involves reacting the organozinc reagent with a standardized solution of iodine (I₂). The organometallic compound quantitatively reacts with iodine, and the endpoint is detected by the persistence of the brown color of iodine, indicating that all the organozinc reagent has been consumed. researchgate.netorgsyn.org To improve the sharpness of the endpoint, the titration is often carried out in a solution of tetrahydrofuran (THF) saturated with lithium chloride (LiCl). researchgate.netthieme-connect.de The LiCl helps to keep the resulting zinc and magnesium salts soluble, leading to a clear and colorless solution at the endpoint. researchgate.net

The reaction stoichiometry is typically a 1:1 molar ratio between the mono-organozinc halide and iodine:

4-Br-C₆H₄CH₂ZnBr + I₂ → 4-Br-C₆H₄CH₂I + ZnBrI

An alternative to direct titration is back-titration. d-nb.info In this approach, a known excess of iodine is added to the organozinc solution, and the unreacted iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). d-nb.info

Colorimetric titrations using indicators have also been developed. vapourtec.com These methods rely on a distinct color change at the endpoint, which can be visually detected. However, for weakly basic organozinc reagents like this compound, some common indicators used for organolithium compounds may not be suitable. researchgate.netthieme-connect.de

Table 1: Comparison of Titration Methods for Organozinc Reagents

Titration MethodPrincipleAdvantagesDisadvantages
Direct Iodometric Titration Direct reaction with a standard iodine solution until a persistent iodine color is observed. researchgate.netSimple, direct, and provides a sharp endpoint, especially with LiCl. researchgate.netthieme-connect.deRequires careful observation of the color change.
Back Titration Reaction with excess iodine, followed by titration of the remaining iodine with a standard thiosulfate solution. d-nb.infoCan be more accurate if the direct endpoint is difficult to discern.More complex and time-consuming, involving two standard solutions.
Colorimetric Titration Use of a colored indicator that changes color at the endpoint. vapourtec.comEasy visual detection of the endpoint.Finding a suitable indicator for weakly basic organozinc reagents can be challenging. researchgate.netthieme-connect.de

Spectroscopic Monitoring Techniques for Reaction Progress

In-situ spectroscopic techniques are powerful tools for monitoring the formation of this compound in real-time, providing valuable insights into reaction kinetics and mechanisms.

In-situ Infrared (IR) Spectroscopy:

Principle: In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, can monitor the concentration of reactants and products directly in the reaction vessel. stk-online.chacs.org This is achieved by tracking the changes in the characteristic infrared absorption bands of specific functional groups.

Application to this compound Formation: During the synthesis of this compound from 4-bromobenzyl bromide and zinc, in-situ IR can follow the disappearance of the C-Br stretching vibration of the starting material. acs.org This allows for the real-time tracking of the reaction progress, determination of the initiation point, and assessment of the reaction rate. stk-online.chhzdr.demt.com Monitoring the concentration of the organic halide is particularly important for safety, as it helps prevent its accumulation in the case of a stalled or delayed reaction. acs.orghzdr.de

Mechanistic Insight: By observing the appearance and disappearance of intermediate species, in-situ IR can provide clues about the reaction mechanism. mt.comamericanpharmaceuticalreview.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

Principle: In-situ NMR spectroscopy allows for the direct observation of the reaction mixture within an NMR tube, providing detailed structural information about the species present. ethz.chresearchgate.netwiley.com

Application to this compound Formation: While direct observation of the C-Zn bond can be challenging, ¹H and ¹³C NMR can be used to monitor the disappearance of the starting 4-bromobenzyl bromide and the appearance of the this compound product by observing the shifts in the benzylic and aromatic proton and carbon signals. researchgate.net

Mechanistic Insight: In-situ NMR is particularly valuable for studying transmetalation reactions, where it can help to identify the different organometallic species in equilibrium and provide kinetic data on the exchange processes. uea.ac.uk It can also be used to detect the formation of byproducts, offering a more complete picture of the reaction pathway. researchgate.net

In-situ Raman Spectroscopy:

Principle: Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for studying organometallic species in solution. gonzaga.eduacs.org

Application and Mechanistic Insight: In-situ Raman spectroscopy can be used to monitor the transmetalation process in real-time. gonzaga.eduacs.org By tracking the characteristic Raman bands of the reactants, intermediates, and products, it is possible to elucidate the reaction mechanism and follow the formation of the desired organozinc compound. gonzaga.eduacs.org

Scalability Considerations for Research and Preparative Applications

Scaling up the synthesis of this compound from a laboratory research scale to larger preparative applications introduces several important considerations.

A primary concern is the management of the exothermic nature of the reaction. The formation of organozinc reagents, similar to Grignard reagents, can be highly exothermic, especially after an induction period. hzdr.dewikipedia.org On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. hzdr.de This often necessitates the use of jacketed reactors with controlled cooling and a gradual addition of the organic halide. acs.org

Continuous flow chemistry offers a promising solution for the scalable and safe synthesis of organozinc reagents. researchgate.netacs.orgacs.org In a flow setup, the reactants are continuously pumped through a heated reactor packed with zinc. This approach provides excellent control over reaction temperature and residence time, minimizing the risk of thermal runaway. researchgate.netacs.org The small reactor volume at any given time significantly enhances the safety of the process. acs.org Studies have demonstrated the successful scalable continuous formation of organozinc reagents with high yields. researchgate.netacs.orgacs.orgacs.org

The activation of the zinc metal is another key factor for successful and reproducible synthesis on a larger scale. The passivating layer of zinc oxide on the surface of the metal can lead to variable induction periods. wikipedia.org Mechanical and chemical activation methods are employed to ensure consistent reactivity. wikipedia.org For larger-scale preparations, using activated zinc powder or employing continuous flow systems where the metal surface is constantly renewed can be advantageous. organic-chemistry.orgacs.org

Finally, the handling and transfer of the air- and moisture-sensitive this compound solution on a larger scale require robust inert atmosphere techniques to prevent degradation and ensure consistent quality for subsequent reactions.

Table 2: Comparison of Synthesis Scales for this compound

ParameterLaboratory ScalePreparative Scale
Reaction Vessel Round-bottom flaskJacketed reactor or continuous flow reactor
Heat Management Ice bath, oil bathControlled cooling systems, efficient heat exchange
Reagent Addition Manual additionSyringe pump or controlled addition funnel
Zinc Activation Small-scale chemical or mechanical activationUse of pre-activated zinc, continuous activation in flow
Safety Standard laboratory precautionsEnhanced safety protocols, potential for automated control
Process Control Manual monitoringIn-situ monitoring (e.g., FTIR), automated process control

Reactivity and Mechanistic Elucidation of 4 Bromobenzylzinc Bromide Transformations

Nucleophilic Addition Reactions

As a class of organometallic compounds, organozinc reagents like 4-bromobenzylzinc bromide exhibit moderate reactivity compared to their Grignard or organolithium counterparts. acs.org This attenuated reactivity allows for greater functional group tolerance and selectivity. The primary mode of reaction is the nucleophilic addition of the 4-bromobenzyl carbanion equivalent to polarized unsaturated bonds, most notably the carbon-oxygen double bond of carbonyl compounds.

This compound readily participates in nucleophilic addition reactions with various carbonyl electrophiles, including aldehydes and ketones, to furnish secondary and tertiary alcohols, respectively. The fundamental mechanism involves the attack of the nucleophilic benzylic carbon atom on the electrophilic carbonyl carbon. This step forms a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product.

The reaction with aldehydes produces secondary alcohols, while reaction with ketones yields more sterically hindered tertiary alcohols. While less reactive than aldehydes or ketones, esters can also undergo addition, although harsher conditions or activation may be required. In some cases, double addition to esters can occur, leading to the formation of tertiary alcohols. Nickel-catalyzed additions of aryl bromides to aldehydes, using zinc as a reducing agent to form the organozinc in situ, have been shown to be effective even for hindered substrates, a principle that extends to benzylic reagents. nih.gov The presence of Lewis acids, such as the zinc bromide inherent to the reagent, can facilitate the addition by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov

Table 1: Examples of Nucleophilic Addition of this compound to Carbonyls Specific experimental data for this compound additions are often embedded within larger synthetic sequences; this table provides representative transformations based on established organozinc reactivity.

The term "Saytzeff Reaction" traditionally refers to an elimination reaction that forms the most substituted alkene. This is not a typical transformation for organozinc reagents like this compound, which function primarily as nucleophiles, not bases, in addition reactions. However, the broader category of "non-catalyzed additions" accurately describes the fundamental reactivity of this reagent.

The principal non-catalyzed addition is the aforementioned reaction with carbonyls. msu.edutestbook.com Beyond carbonyls, these reagents can add to other polarized multiple bonds. For instance, they can react with imines and their derivatives in a pathway analogous to carbonyl addition to form protected or unprotected amines. These additions are generally uncatalyzed but can be promoted by the inherent Lewis acidity of the ZnBr₂ species present in the solution.

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org While "harder" nucleophiles like Grignard reagents tend to favor direct 1,2-addition to the carbonyl carbon, "softer" nucleophiles are more prone to 1,4-addition. Organozinc reagents occupy an intermediate position.

The conjugate addition of this compound to an enone is not a universally observed reaction and is often substrate-dependent. To favor the 1,4-adduct, the reaction is frequently mediated by a copper catalyst, which generates a more selective organocuprate species in situ. However, direct conjugate additions of organozinc reagents have been developed, particularly for dialkylzinc reagents in the presence of chiral ligands for asymmetric synthesis. libretexts.org In the context of this compound, its addition to highly reactive Michael acceptors like acrylates is plausible, especially in nickel-catalyzed carboannulation processes where an initial conjugate addition can be a key step. organic-chemistry.orgorganic-chemistry.org

The Mannich reaction is a three-component condensation that combines an aldehyde, an amine, and a compound with an acidic proton to form a β-amino carbonyl compound, known as a Mannich base. byjus.com A powerful variant, the organometallic Mannich reaction, replaces the enolizable carbonyl compound with an organometallic nucleophile. beilstein-journals.orgbeilstein-journals.org

This compound is a suitable nucleophile for such transformations. In this process, the aldehyde and amine first condense to form an electrophilic iminium ion in situ. The organozinc reagent then attacks this iminium ion, forming a new carbon-carbon bond and generating an α-branched amine product. beilstein-journals.orgbeilstein-journals.org These multicomponent reactions are highly efficient for rapidly building molecular complexity. nih.gov Research has shown that alkylzinc bromides, including benzylic types, are effective in these couplings, although the presence of lithium chloride is often essential for high yields when using THF as a solvent. beilstein-journals.orgbeilstein-journals.org This methodology provides a direct route to structurally diverse benzylamines.

Conjugate Addition (Michael-type) Reactions to Unsaturated Systems

Transition Metal-Catalyzed Cross-Coupling Reactions

While proficient in nucleophilic additions, this compound realizes its broadest utility in transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon bonds between sp³-hybridized benzylic carbons and sp²- or sp-hybridized centers.

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. wikipedia.org It is a cornerstone of modern organic synthesis due to its high functional group tolerance and broad scope. This compound serves as an excellent coupling partner in these reactions, enabling the synthesis of diarylmethane and related structures.

The catalytic cycle is believed to commence with the oxidative addition of the aryl or heteroaryl halide to a Pd(0) complex, forming a Pd(II) intermediate. illinois.edu This is followed by transmetalation, where the 4-bromobenzyl group is transferred from zinc to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired C-C bond and regenerates the Pd(0) catalyst. illinois.edu

This reaction has been successfully applied to a wide range of aryl and heteroaryl bromides and chlorides. nih.govrsc.org The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Modern phosphine (B1218219) ligands, such as CPhos, have been developed to facilitate the reductive elimination step and suppress undesired pathways like β-hydride elimination, which is a potential issue with alkylzinc reagents. nih.govorganic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Negishi Coupling of this compound

Ligand Design and Optimization in Negishi Coupling

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts provide a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.orgrsc.org Benzylic zinc reagents, including this compound, undergo efficient cross-coupling with various aromatic electrophiles such as chlorides, bromides, and tosylates using nickel catalysts. rsc.org A common catalytic system involves Ni(acac)₂ with triphenylphosphine (B44618) as a ligand. rsc.org

The mechanism of nickel-catalyzed couplings can be complex, potentially involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. mdpi.comresearchgate.net In some cases, single-electron transfer (SET) pathways leading to radical intermediates are proposed. nih.gov These reactions are also noted for their high functional group tolerance. nih.gov For instance, nickel catalysis has been used to couple benzylzinc reagents with amino-substituted halodiazines. uantwerpen.be Furthermore, nickel-catalyzed carboannulation reactions between the related 2-bromobenzylzinc bromide and alkynes are used to synthesize complex cyclic structures like indenes.

Cobalt-Catalyzed Cross-Coupling Reactions

The use of earth-abundant and less toxic cobalt as a catalyst has gained significant attention. rsc.org Cobalt-catalyzed cross-coupling reactions of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides proceed efficiently, yielding polyfunctionalized diarylmethane derivatives. rsc.org A practical catalytic system consists of CoCl₂ with isoquinoline (B145761) as an additive, which promotes the reaction at moderate temperatures (50 °C). rsc.org

These cobalt-catalyzed reactions exhibit broad substrate scope and tolerate a variety of important functional groups, including esters, nitriles, and ketones. rsc.orgorganic-chemistry.org The mechanism is distinct from palladium-catalyzed pathways and is believed to proceed without the formation of free radicals, instead involving organocobalt(II) intermediates. organic-chemistry.org

Table 3: Cobalt-Catalyzed Cross-Coupling of Benzylzinc Reagents with Aryl Halides

Benzylzinc Reagent Aryl Halide Catalyst System Product Yield (%) Reference
Benzylzinc chloride 2-Bromobenzophenone 5 mol% CoCl₂, 10 mol% isoquinoline 64 rsc.org
4-(tert-Butoxycarbonyl)benzylzinc chloride Ethyl 4-bromobenzoate 5 mol% CoCl₂, 10 mol% isoquinoline 70 rsc.org
4-Cyanobenzylzinc chloride Ethyl 4-bromobenzoate 5 mol% CoCl₂, 10 mol% isoquinoline 54 rsc.org
Benzylzinc chloride 2-Chloro-3-cyanopyridine 5 mol% CoCl₂, 10 mol% isoquinoline 72 rsc.org

Iron-Catalyzed Cross-Coupling Reactions

Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. researchgate.net Iron salts, such as FeCl₂, have been shown to effectively catalyze the acylation of benzylic zinc halides with various acid chlorides. acs.orgnih.govorganic-chemistry.org This reaction provides a direct route to polyfunctionalized aryl benzyl (B1604629) ketones and proceeds smoothly at room temperature for benzylic reagents. acs.orgnih.gov The high functional group tolerance of the organozinc reagent is maintained under these iron-catalyzed conditions. researchgate.net

Mechanistic pathways for iron-catalyzed couplings can differ from those of palladium and nickel. While some reactions may proceed via traditional cross-coupling cycles, others involve radical intermediates or unique mechanisms like bimolecular homolytic substitution (S-H2). princeton.edu Iron catalysis has also been applied to the coupling of alkyl bromides with organoboranes (Suzuki-Miyaura coupling), demonstrating its versatility. rsc.org

Table 4: Iron-Catalyzed Acylation of Benzylzinc Chlorides with Acid Chlorides

Benzylzinc Reagent Acid Chloride Catalyst Product Yield (%) Reference
(3-Trifluoromethylbenzyl)zinc chloride 4-tert-Butylbenzoyl chloride 5 mol% FeCl₂ 65 acs.org
(3-Trifluoromethylbenzyl)zinc chloride 4-Chlorobenzoyl chloride 5 mol% FeCl₂ 71 acs.org
(3-Fluorobenzyl)zinc chloride 4-tert-Butylbenzoyl chloride 5 mol% FeCl₂ 88 acs.org
(3-Fluorobenzyl)zinc chloride 4-Fluorobenzoyl chloride 5 mol% FeCl₂ 74 acs.org

Copper-Mediated and Other Transition Metal-Catalyzed Processes

Copper catalysts are also employed in transformations involving benzylzinc reagents. Copper-catalyzed processes can facilitate unique reactions, such as the three-component difluoroalkylative benzylation of alkenes using benzylzinc pivalates. acs.org In some instances, copper catalysts have been used for the acylation of organozinc reagents, although they can sometimes be less efficient than palladium, leading to more by-products depending on the specific transformation. units.it Copper-catalyzed methods have also been developed for the cross-coupling of benzylic C-H substrates with N-H heterocycles, showcasing the diverse reactivity achievable with this metal. nih.gov

Intramolecular Cyclization and Carboannulation Reactions

Beyond intermolecular cross-coupling, benzylzinc halides are valuable precursors for intramolecular reactions that build complex cyclic frameworks. A notable application is the nickel-catalyzed carboannulation of o-bromobenzylzinc bromide with alkynes to synthesize indene (B144670) derivatives. In this process, the organozinc reagent undergoes a coupling reaction with the alkyne, which is followed by an intramolecular cyclization to form the five-membered ring of the indene core. This strategy highlights the ability to use the inherent reactivity of the organometallic and the halide present in a related isomer for tandem bond-forming events, providing a powerful tool for constructing polycyclic systems.

Synthesis of Polycyclic Aromatic Hydrocarbons (e.g., Indenes, Indanes from o-bromobenzylzinc bromide)

The ortho-isomer of bromobenzylzinc bromide is a key reagent in the synthesis of indenes and indanes through nickel-catalyzed carboannulation reactions. acs.orgnih.gov This method allows for the preparation of various indenes in good yields by reacting o-bromobenzylzinc bromide with a range of terminal and internal alkynes. acs.orgnih.gov The reaction's scope has been successfully broadened to produce indane derivatives by using acrylates and styrene (B11656) as the unsaturated partner instead of an alkyne. acs.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Research has demonstrated that this nickel-catalyzed carboannulation is a mild and effective method for preparing indenes. acs.org Nickel(II) iodide complexed with triphenylphosphine, (Ph₃P)₂NiI₂, has been identified as a particularly effective catalyst for this transformation. organic-chemistry.org The reaction accommodates a variety of unsaturated compounds, showcasing broad substrate tolerance and good selectivity. organic-chemistry.org For instance, the reaction of o-bromobenzylzinc bromide with phenylacetylene (B144264) yields 1-phenylindene in 78% yield.

The table below summarizes the results of the nickel-catalyzed carboannulation reaction between o-bromobenzylzinc bromide and various unsaturated compounds.

Unsaturated ReactantCatalystProductYield (%)Reference
Phenylacetylene(Ph₃P)₂NiI₂2-Phenyl-1-methylene-indane78 acs.org
1-Hexyne(Ph₃P)₂NiI₂2-Butyl-1-methylene-indane75 acs.org
Diphenylacetylene(Ph₃P)₂NiI₂1-Methylene-2,3-diphenyl-indane85 acs.org
Methyl acrylate(Ph₃P)₂NiI₂Methyl 2-indane carboxylate82 acs.org
Styrene(Ph₃P)₂NiI₂2-Phenylindane73 acs.org

Ring-Closing Strategies and Mechanistic Pathways

The mechanism for the nickel-catalyzed synthesis of indenes and indanes from o-bromobenzylzinc bromide is a type of ring-closing carboannulation. acs.orgorganic-chemistry.org The proposed catalytic cycle begins with the oxidative addition of a Ni(0) species to the carbon-bromine bond of the o-bromobenzylzinc bromide. acs.orgorganic-chemistry.org This step forms an arylnickel intermediate. acs.org

Following the oxidative addition, the alkyne or alkene inserts into the newly formed nickel-aryl bond. organic-chemistry.org The final step is a reductive elimination, which closes the ring to form the indene or indane product and regenerates the active Ni(0) catalyst, allowing the cycle to continue. ethz.ch This mechanistic pathway is notably similar to that of the "diverted Heck" reaction. ethz.ch The regioselectivity of the insertion step, which determines the substitution pattern of the final product, is influenced by the steric effects of the substituents on the unsaturated reactant. organic-chemistry.org

Stereoselective Transformations Involving this compound

Stereoselective synthesis is crucial for producing chiral compounds, which are vital in fields like pharmaceuticals. numberanalytics.com Enantioselective catalysis, in particular, uses a chiral catalyst to produce a specific stereoisomer. numberanalytics.com

Diastereoselective Control in Reaction Pathways

Diastereoselective control aims to preferentially form one diastereomer over others in a chemical reaction. While general methods exist for diastereoselective reactions, such as the annulation of aromatic aldimines with alkenes to yield substituted 1-aminoindanes, specific documented examples detailing the diastereoselective control in reactions directly involving this compound are not prominent in the surveyed literature. organic-chemistry.org

Enantioselective Catalysis with Chiral Ligands

Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules. numberanalytics.com This is typically achieved by using a transition metal complexed with a chiral ligand. numberanalytics.combeilstein-archives.org The chiral ligand creates a specific steric and electronic environment around the metal center, which influences the reaction pathway to favor the formation of one enantiomer over the other. numberanalytics.com

Nickel-catalyzed asymmetric cross-coupling reactions are well-established for creating chiral centers. nih.govnih.gov For instance, chiral 1,1-diaryl alkanes can be synthesized through the enantioselective cross-coupling of electrophiles with organometallic reagents using chiral bioxazoline (BiOX) ligands. nih.gov While this compound is a suitable organometallic reagent for such cross-coupling reactions, and its use in asymmetric synthesis in conjunction with chiral ligands has been noted, specific research detailing its application in enantioselective catalysis with comprehensive data on enantiomeric excess is limited in the available literature.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanism of a reaction is key to optimizing conditions and expanding its scope. This involves studying the reaction's kinetics and determining the rate of the transformation.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically for reactions of this compound are not extensively reported. However, the methodology for such investigations on similar organozinc compounds is well-established. For instance, kinetic isotope effect (KIE) studies, which compare the reaction rates of deuterated versus non-deuterated reagents, can be used to identify the rate-determining step of a reaction. In-situ spectroscopy, such as Raman spectroscopy, can be employed to detect transient intermediates, providing further mechanistic insight. For the related o-bromobenzylzinc bromide, stopped-flow UV-Vis spectroscopy has been suggested as a method to measure the rates of its coupling reactions.

The reactivity of this compound is influenced by the electronic properties of the halogen substituent. Compared to its chloro-analog, 4-chlorobenzylzinc chloride, the bromine substituent in this compound increases the compound's polarizability. This enhanced polarizability generally leads to higher reactivity in key mechanistic steps like oxidative addition.

Identification and Trapping of Reactive Intermediates

The elucidation of reaction mechanisms involving this compound often necessitates the identification and characterization of transient, highly reactive intermediates. While direct observation of these species can be challenging due to their short lifetimes, researchers employ various techniques, including trapping experiments and advanced spectroscopic methods, to gain insight into their structure and role in the reaction pathway.

Trapping experiments are a powerful tool for intercepting reactive intermediates. nih.gov This strategy involves introducing a "trapping agent" into the reaction mixture, which selectively reacts with the transient species to form a more stable, characterizable adduct. For instance, in reactions where the formation of radical or anionic species is suspected, specific reagents known to react readily with these intermediates can be employed. The subsequent isolation and analysis of the trapped product provide indirect but compelling evidence for the existence of the fleeting intermediate. nih.gov

Advanced spectroscopic techniques can also provide valuable information. For example, in situ monitoring of reactions using methods like electrospray ionization mass spectrometry (ESI-MS) can help detect and establish the molecular composition of transient species in solution. mdpi.com While not always feasible for every reaction system, such methods offer a direct window into the ongoing chemical transformations.

In the context of organozinc reagents, which are known for their sensitivity, techniques like freeze-quench methods coupled with spectroscopic analysis, such as Mössbauer spectroscopy for iron-containing systems, have been used to trap and characterize reactive intermediates. nih.gov Although not directly applied to this compound in the reviewed literature, these methodologies highlight the potential for advanced techniques in studying analogous reactive systems.

Table 1: Methods for Identifying and Trapping Reactive Intermediates

Method Description Application
Trapping Experiments Introduction of a reagent that selectively reacts with a transient species to form a stable, characterizable product. nih.gov Used to intercept highly reactive metabolites and unstable electrophilic intermediates. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS) A soft ionization technique that allows for the detection of transient species in the gas phase from a solution. mdpi.com Proving the existence and establishing the molecular composition of transient species in solution. mdpi.com

| Freeze-Quench Spectroscopy | Rapidly freezing a reaction mixture at various time points to trap intermediates for subsequent spectroscopic analysis. nih.gov | Used in conjunction with Mössbauer spectroscopy to study reactive iron intermediates. nih.gov |

Role of Solvents and Salt Additives in Catalysis and Reactivity

Solvents:

The solvent plays a crucial role in stabilizing the organozinc species. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for the preparation and reactions of benzylzinc bromides due to its ability to coordinate with the zinc center, thereby solubilizing the reagent and modulating its reactivity. sigmaaldrich.com The polarity of the solvent can have a pronounced effect. For instance, comparing THF with a more polar solvent like dimethylformamide (DMF) can reveal differences in reaction outcomes, as more polar solvents may better stabilize charged intermediates that can form during the reaction.

Salt Additives:

The addition of salts, particularly lithium salts like lithium chloride (LiCl), can have a significant impact on the reactivity and selectivity of organozinc reagents. The presence of LiCl can lead to the formation of higher-order zincates, which can exhibit different reactivity profiles compared to the parent organozinc halide. These additives can suppress side reactions and, in some cases, accelerate the desired transformation. For example, in certain cross-coupling reactions, the addition of LiCl has been shown to be beneficial.

Transition metal salts can also act as catalytic additives. For example, cobalt bromide has been reported to catalyze the insertion of zinc into aryl halides, which is a key step in the formation of some organozinc reagents.

Table 2: Influence of Solvents and Additives on Reactivity

Factor Effect Example
Solvent Polarity Influences nucleophilicity and stabilization of intermediates. THF can enhance nucleophilicity, while DMF can better stabilize charged intermediates.
Coordinating Solvents Stabilize the organozinc species through coordination. THF is a common choice for preparing and using benzylzinc bromides. sigmaaldrich.com
Lithium Salt Additives (e.g., LiCl) Can form higher-order zincates, altering reactivity and suppressing side reactions. Addition of LiCl can be beneficial in certain cross-coupling reactions.

Computational Chemistry Approaches for Mechanistic Insights (e.g., DFT Calculations of Transition States)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving this compound. openaccessjournals.comjstar-research.com These computational methods allow for the in-silico modeling of reaction pathways, the calculation of the energies of reactants, intermediates, and products, and the determination of the structures and energies of transition states. e3s-conferences.org

Transition State Calculations:

A key application of DFT in mechanistic studies is the calculation of transition state (TS) energies. e3s-conferences.org The energy of the transition state is crucial as it determines the activation energy of a reaction step and, consequently, the reaction rate. By comparing the energies of different possible transition states, researchers can predict which reaction pathway is more likely to occur. For example, in reactions with multiple potential outcomes, calculating the transition state energies for each pathway can explain the observed selectivity. researchgate.net

Mechanistic Elucidation:

Computational studies can provide a detailed picture of the reaction mechanism at the molecular level. researchgate.net For instance, DFT calculations can be used to model the transmetalation step in cross-coupling reactions, providing insights into how the organic group is transferred from zinc to another metal catalyst. These calculations can help rationalize experimental observations and guide the development of more efficient and selective catalytic systems. jstar-research.com The combination of experimental results with computational modeling provides a powerful approach for a comprehensive understanding of reaction mechanisms. nih.gov

Table 3: Applications of Computational Chemistry in Studying this compound Reactivity

Computational Method Application Insights Gained
Density Functional Theory (DFT) Modeling reaction pathways, calculating energies of species, determining transition state structures. openaccessjournals.comjstar-research.com Understanding reaction feasibility, predicting selectivity, and rationalizing experimental observations. jstar-research.comresearchgate.net
Transition State (TS) Calculations Determining the energy and geometry of the highest energy point along the reaction coordinate. e3s-conferences.org Predicting reaction rates and explaining stereochemical and regiochemical outcomes. researchgate.netrsc.org

| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms and molecules over time. openaccessjournals.com | Providing insights into dynamic processes and the role of solvent effects. openaccessjournals.com |

Advanced Synthetic Applications and Methodological Innovations Utilizing 4 Bromobenzylzinc Bromide

Strategic Application in the Construction of Complex Molecular Architectures

The construction of complex molecular frameworks, particularly those found in pharmaceuticals and other bioactive molecules, relies on the predictable and efficient formation of carbon-carbon bonds. kit.edu 4-Bromobenzylzinc bromide serves as a key building block in this context, enabling the introduction of the 4-bromobenzyl motif into a variety of structures. This moiety is significant as it can act as a precursor for further functionalization or as a critical component of the final target molecule. researchgate.net

The reagent's high stability and compatibility with numerous functional groups make it an invaluable tool for the synthesis of fine chemicals and pharmaceutical intermediates. guidechem.com Its application is crucial in the aromatic functionalization steps during the development of drug candidates. For instance, derivatives of this reagent have been used to synthesize novel bioactive compounds that show potential in therapeutic areas by enabling the construction of complex aromatic systems. The 4-bromobenzyl group itself can be instrumental in modulating biological activity, for example, by participating in interactions that disrupt protein-protein interfaces, a key strategy in modern drug design.

The utility of this compound in building complex structures is showcased in its reactions with various electrophiles. Through palladium- or nickel-catalyzed cross-coupling reactions, it can be efficiently coupled with aryl halides, vinyl halides, and other electrophilic partners to create diarylmethanes and other intricate scaffolds that are central to many complex natural products and synthetic targets. organic-chemistry.orgacs.org

Table 1: Examples of 4-Bromobenzylzinc Reagent in C-C Bond Formation This interactive table summarizes representative cross-coupling reactions involving 4-bromobenzylzinc reagents with various electrophiles, highlighting the conditions and yields.

ElectrophileCatalyst/ConditionsProduct TypeYield (%)Reference
Ethyl 4-iodobenzoatePd(PPh₃)₄, 60 °CDiaryl-methane derivative97 uni-muenchen.de
4-Nitrobenzyl bromideCuCN·2LiCl, 0 °CNitro compound89 uni-muenchen.de
4,4′-dimethoxy-benzophenoneIron CatalystTertiary alcohol69 uni-muenchen.de
Aryl BromidePd₂(dba)₃, t-BuXPhosTertiary amine precursor- researchgate.net

Development of Novel Synthetic Sequences and Reaction Cascades

The development of tandem or cascade reactions, where multiple bond-forming events occur in a single operation, is a primary goal in modern synthesis for achieving molecular complexity efficiently. rsc.org Organozinc reagents are well-suited for such strategies because the intermediates formed, such as zinc enolates, can be trapped in situ by subsequent electrophiles. rsc.org

While specific cascade reactions starting with this compound are not extensively documented, related isomers like o-bromobenzylzinc bromide have been successfully employed in novel nickel-catalyzed carboannulation cascade reactions. organic-chemistry.orgorganic-chemistry.org In these sequences, the organozinc reagent reacts with unsaturated compounds like alkynes or acrylates to construct complex cyclic systems such as indenes and indanes in a single step. organic-chemistry.orgorganic-chemistry.org This process involves an initial cross-coupling followed by an intramolecular cyclization, demonstrating the potential for developing similar reaction cascades with the 4-bromo isomer. The regioselectivity of such reactions is often influenced by the steric and electronic properties of the substrates. organic-chemistry.org

The concept of tandem reactions has been applied to organozinc chemistry, for example, in the tandem Blaise-Nenitzescu reaction for synthesizing complex heterocyclic scaffolds. thegoodscentscompany.com These established sequences highlight the potential for designing novel multi-step, one-pot procedures that incorporate this compound as a key reactant to rapidly build molecular complexity. rsc.orgthegoodscentscompany.com

Chemoselectivity and Regioselectivity in Multi-Functionalized Substrates

A significant advantage of organozinc reagents, including this compound, is their remarkable functional group tolerance, which allows for high chemoselectivity in reactions with polyfunctionalized molecules. guidechem.com Unlike more reactive organometallics such as Grignard or organolithium reagents, organozinc compounds can be used in the presence of sensitive functional groups like esters, nitriles, and ketones without reacting with them.

This chemoselectivity is crucial in late-stage functionalization of complex molecules, where a specific site must be modified without altering other reactive parts of the substrate. The reactivity of benzylzinc halides can be finely tuned. For instance, the bromine substituent in this compound enhances its reactivity compared to its chloro-analogue due to bromine's greater polarizability, which facilitates the oxidative addition step in cross-coupling cycles. At the same time, it maintains excellent selectivity. guidechem.com

Regioselectivity refers to the preference for reaction at one position over another. In substrates with multiple halide leaving groups, selective cross-coupling can often be achieved. For example, in molecules containing both a bromo and a triflate group, the choice of catalyst and ligands can direct the Negishi coupling to occur selectively at the carbon-bromine bond. researchgate.netpreprints.org The position of the substituent on the benzylzinc reagent also influences regioselectivity in cross-coupling reactions, with the para-substitution of this compound leading to different steric and electronic effects compared to its ortho or meta isomers.

Table 2: Chemoselectivity of Organozinc Reagents This table provides examples of the functional groups tolerated by organozinc reagents in cross-coupling reactions, a property shared by this compound.

Tolerated Functional GroupReaction TypeObservationReference
EstersNegishi CouplingReagent does not react with ester moiety.
NitrilesNegishi CouplingReagent shows compatibility with nitrile groups.
KetonesNegishi CouplingKetone functionality remains intact during coupling.
Aryl Chlorides/TriflatesNegishi CouplingSelective coupling at one halide is possible with catalyst control. researchgate.netpreprints.org

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. beilstein-journals.org The synthesis and application of sensitive organometallic reagents like this compound are particularly amenable to flow chemistry platforms.

Recent studies have demonstrated the scalable continuous formation of various organozinc reagents, including this compound, with high yields. acs.org In a typical setup, a solution of the corresponding organic halide is pumped through a packed bed of zinc metal, allowing for the efficient and safe in-situ generation of the organozinc reagent. acs.org This method achieves complete conversion of the halide with short residence times and produces the reagent in high yield (78-100%). acs.org

A key advantage of this approach is the ability to couple the reagent generation step directly with a subsequent reaction in a "telescoped" flow system. beilstein-journals.org For example, the freshly prepared this compound solution can be immediately mixed with a catalyst and a coupling partner to perform a Negishi cross-coupling reaction. beilstein-journals.org This integration minimizes the handling and storage of the highly reactive and sensitive organometallic intermediate, significantly improving process safety. acs.org Flow reactors also enhance heat and mass transfer, leading to more reproducible results, higher reaction rates, and better yields compared to batch processing. beilstein-journals.org This technology has been successfully applied on both laboratory and pilot scales, demonstrating its industrial viability. acs.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Organozinc Reagents This interactive table compares key parameters for the synthesis of organozinc reagents in traditional batch versus modern continuous flow systems.

ParameterBatch SynthesisContinuous Flow SynthesisReference
Safety Higher risk due to accumulation of reactive intermediatesInherently safer, small amounts of reagent at any time beilstein-journals.orgacs.org
Scalability Challenging, issues with heat/mass transferReadily scalable by extending run time or parallelization acs.org
Control Difficult to control exothermsPrecise temperature and mixing control beilstein-journals.org
Yield VariableConsistently high (often >80-90%) acs.org
Residence Time HoursMinutes acs.org
Reproducibility Can be inconsistentHigh beilstein-journals.org

Green Chemistry Aspects and Sustainable Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bdu.ac.inacs.org The use of this compound and organozinc reagents, in general, aligns with several of these principles, especially when compared to other organometallic compounds.

Reduced Toxicity : Organozinc reagents are considered less toxic and more environmentally benign than organometallic compounds based on metals like tin, mercury, or lead, which were used in early cross-coupling reactions. colab.wsresearchgate.net

Atom Economy : While cross-coupling reactions like the Negishi coupling are powerful, their atom economy can be a concern due to the formation of stoichiometric inorganic salts as byproducts. acs.org However, catalytic methods are inherently greener than stoichiometric ones. colab.ws

Safer Solvents and Reaction Conditions : Research has focused on making organozinc reactions more sustainable. This includes the development of mechanochemical methods that negate the need for bulk solvents and the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based alternative to THF. acs.org Some organozinc reactions can even be performed in water, which is considered the greenest solvent. ubc.ca

Energy Efficiency and Safety : The integration of this compound synthesis into continuous flow platforms contributes to green chemistry by improving energy efficiency and process safety. beilstein-journals.org Flow reactors minimize energy consumption for heating and cooling and reduce the risks associated with handling hazardous reagents. bdu.ac.in

Waste Prevention : Designing synthetic routes to maximize the incorporation of all materials into the final product is a core green chemistry principle. acs.org One-pot and tandem reactions utilizing organozinc reagents can reduce waste by minimizing the number of workup and purification steps required. rsc.org

By focusing on catalytic processes, safer solvents, and advanced manufacturing platforms like continuous flow, the application of this compound in synthesis can be made more sustainable and environmentally responsible. acs.orgcolab.ws

Future Directions and Emerging Research Avenues for 4 Bromobenzylzinc Bromide

Design and Synthesis of Next-Generation Catalytic Systems

The performance of cross-coupling reactions involving 4-bromobenzylzinc bromide is intrinsically linked to the efficacy of the catalyst. While traditional palladium and nickel catalysts with phosphine (B1218219) ligands have been the workhorses, current research is directed towards creating next-generation systems with superior activity, stability, and selectivity.

A significant area of focus is the development of advanced ligand scaffolds. For instance, electron-rich and sterically hindered ligands such as SPhos and CPhos, developed by the Buchwald group, have shown excellent performance in palladium-catalyzed Negishi couplings, particularly with challenging substrates like secondary alkylzinc halides and aryl chlorides. nih.gov Similarly, catalyst systems like Pd-phosphinous acid (POPd7) have demonstrated high functional group tolerance in the coupling of organozinc reagents with aryl halides. nih.gov The design of novel tetraphosphine ligands like cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (tedicyp) has led to palladium catalysts with extremely high turnover numbers (TONs) in Negishi reactions. acs.org

Beyond palladium, nickel-based catalysts are gaining prominence due to nickel's lower cost and unique reactivity. wikipedia.orgtaylorandfrancis.com Research is exploring ligand-free nickel catalysis for Negishi couplings, which simplifies reaction setups and reduces costs. rsc.org For example, nickel-catalyzed couplings of 6-chloropurines with benzylzinc bromide proceed efficiently without the need for external ligands. rsc.org

Additives are also being investigated to enhance catalyst performance. The addition of salts like lithium chloride (LiCl) or tetra-n-butylammonium iodide (Bu₄NI) has been shown to have a profound positive effect on the rate and yield of Negishi couplings involving benzylzinc bromides, likely by preventing catalyst inhibition by the zinc halide byproduct or by forming more reactive palladium 'ate' complexes. acs.orgrsc.orguni-muenchen.de

Table 1: Examples of Advanced Catalytic Systems for Benzylzinc Reagent Coupling

Catalyst System Ligand/Additive Substrate Example Key Finding Reference
Pd(OAc)₂ SPhos Bromo-anilines, alcohols Excellent for substrates with acidic protons nih.gov
Pd(dba)₂ dppf / Bu₄NI p-Cl-phenyl triflate 90% yield with 3.0 equiv of Bu₄NI nih.govacs.org
[Pd(C₃H₅)Cl]₂ tedicyp Aryl bromides High turnover numbers (TONs up to 1 x 10⁶) acs.org
NiCl₂(dme) None 6-chloropurines Efficient ligand-free cross-coupling rsc.org

Exploration of Unconventional Reactivity Patterns

Traditionally, this compound has been employed as a nucleophile in classic cross-coupling reactions. A major frontier in its chemistry involves harnessing it for unconventional transformations that go beyond this paradigm.

One of the most exciting developments is the use of organozinc reagents as precursors for radical species. zioc.ru This opens up avenues for reactions that are complementary to traditional polar reactivity. For example, researchers have shown that organozinc compounds can participate in radical substitutions, expanding their synthetic utility. zioc.ruwiley.com

Another emerging area is the application of organozinc reagents in C-H activation reactions. numberanalytics.com This strategy allows for the direct functionalization of unactivated C-H bonds, offering a more atom-economical approach compared to traditional cross-couplings that require pre-functionalized substrates. Nickel-catalyzed direct C-H arylation of electron-deficient N-heterocycles like pyridines with organozinc reagents has been successfully demonstrated. researchgate.net While this research has focused on arylzinc reagents, the extension to benzylzinc reagents like this compound is a logical and promising next step. This would enable the direct introduction of the 4-bromobenzyl moiety onto arenes and heteroarenes without the need for a halide or triflate on the coupling partner.

Hybrid Methodologies Integrating Photoredox or Electrochemistry

The convergence of organometallic catalysis with other energy input methods like photochemistry and electrochemistry is creating powerful new synthetic tools. For this compound, these hybrid methodologies are unlocking novel reactivity.

Electrochemistry represents another promising frontier. rsc.org Electrochemical methods can drive redox processes required for catalytic cycles, offering a reagent-free way to control the oxidation state of the metal catalyst. The Negishi coupling has been applied in the synthesis of materials for electrochemical applications, and the direct use of electrochemistry to promote the coupling itself is an area of active investigation. taylorandfrancis.comrsc.orgresearchgate.net

Table 2: Emerging Hybrid Methodologies for Organozinc Reagents

Methodology Activating Agent Transformation Key Feature Reference
Photoredox Catalysis Organic Photocatalyst + Blue Light Radical addition to styrenes In situ generation of organozinc reagent under Barbier conditions acs.orgacs.org
Photoredox Catalysis Organic Photocatalyst + Blue Light Radical substitution of heteroarenes Access to novel substitution patterns wiley.com
Electrochemistry Electric Current Cross-coupling Potential for reagent-free catalyst turnover rsc.orgresearchgate.net

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

The development of new reactions and the optimization of existing ones are often resource-intensive processes. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this landscape by enabling the rapid prediction of reaction outcomes and the identification of optimal reaction conditions. rsc.orgengineering.org.cn

In the context of reactions involving this compound, ML models can be trained on existing reaction data to predict yields, selectivities, and the best catalyst-ligand combinations. nih.gov For example, neural networks have been successfully used to predict the enantioselectivity of asymmetric Negishi cross-coupling reactions. acs.orgyale.edu By training on features derived from Density Functional Theory (DFT) calculations of transition states, these models can accurately forecast the efficiency of different chiral ligands, accelerating the discovery of new asymmetric transformations. acs.orgyale.edu

Furthermore, AI can be used for broader reaction outcome prediction. nih.govacs.org By treating chemical reactions as a "translation" problem (from reactants to products), sequence-to-sequence models can predict the most likely product of a given set of reactants, even for molecules the model has not previously encountered. youtube.com Applying such models to the Negishi coupling could help chemists quickly screen potential side reactions and identify promising substrates for creating complex molecules using this compound. The integration of robotic synthesis platforms with ML algorithms can create closed-loop systems that autonomously optimize reaction conditions, significantly accelerating research and development. rsc.org

Development of Bio-inspired and Biomimetic Transformations

Nature provides a rich blueprint for efficient and selective catalysis, with metalloenzymes performing complex transformations under mild conditions. researchgate.net The field of bio-inspired chemistry seeks to emulate these biological principles to design novel catalysts. acs.org

For organozinc chemistry, this involves designing catalyst systems that mimic the active sites of zinc-containing enzymes. nih.gov While zinc's lack of redox activity limits its direct catalytic role in many enzymatic processes, its function as a potent Lewis acid is crucial. nih.gov Bio-inspired approaches could lead to new catalyst designs for reactions involving this compound that operate with high selectivity in environmentally benign solvents like water. For example, catalyst design can be inspired by the active site of a metal enzyme, and combining this with a redox system can create an excellent catalytic system. researchgate.net

A related approach involves using biological scaffolds, such as proteins or DNA, to control the reactivity of an embedded metal catalyst. These "artificial metalloenzymes" can impart high levels of enantioselectivity and substrate specificity to reactions that are difficult to control with small-molecule catalysts. acs.org While still an emerging area, applying these biomimetic strategies to cross-coupling reactions involving organozinc reagents could unlock unprecedented levels of control and efficiency.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 4-Bromobenzylzinc bromide in laboratory settings?

  • Methodological Answer :

  • Handling : Use inert atmosphere techniques (e.g., Schlenk line, glovebox) to prevent moisture exposure, as hydrolysis can release hazardous HBr gas. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to its corrosive properties .
  • Storage : Store in tightly sealed containers under dry argon or nitrogen at temperatures below 25°C. Use tetrahydofuran (THF) as the solvent for stabilization, as indicated by its commercial availability as a 0.5M THF solution .
  • Emergency Measures : In case of spills, neutralize with dry sand or vermiculite, and avoid aqueous cleanup to prevent exothermic reactions .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer :

  • Transmetallation : React 4-bromobenzylmagnesium bromide (Grignard reagent) with ZnBr₂ in THF under inert conditions. Monitor reaction progress via gas chromatography (GC) to confirm complete conversion .
  • Direct Zinc Insertion : Use activated zinc dust with 4-bromobenzyl bromide in THF. Activation methods include washing zinc with dilute HCl or using ultrasound to enhance reactivity. Purity is verified via titration with iodine to quantify active zinc species .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated THF to identify benzyl protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm). Absence of free 4-bromobenzyl bromide peaks confirms purity .
  • Elemental Analysis : Quantify Zn and Br content via inductively coupled plasma mass spectrometry (ICP-MS) to validate stoichiometry (expected Zn:Br ratio = 1:2) .

Advanced Research Questions

Q. What mechanistic challenges arise when using this compound in cross-coupling reactions (e.g., Negishi coupling)?

  • Methodological Answer :

  • Oxidative Addition : The bromine substituent on the benzyl group can sterically hinder Pd catalyst coordination. Optimize ligand choice (e.g., bulky phosphines like P(t-Bu)₃) to enhance catalytic efficiency .
  • Competitive Side Reactions : Bromide dissociation may lead to undesired homo-coupling. Use stoichiometric ZnBr₂ additives to suppress this pathway, as demonstrated in analogous organozinc systems .

Q. How does solvent choice impact the stability and reactivity of this compound?

  • Methodological Answer :

  • THF vs. Et₂O : THF stabilizes the reagent via stronger Lewis acid-base interactions with Zn. Et₂O may induce precipitation due to lower solvation capacity. Monitor stability via periodic GC-MS to detect decomposition products (e.g., 4-bromotoluene) .
  • Temperature Effects : Below –20°C, aggregation reduces reactivity. Kinetic studies using cryogenic NMR can map temperature-dependent speciation .

Q. What analytical techniques are optimal for tracking bromide release during this compound decomposition?

  • Methodological Answer :

  • Ion Chromatography (IC) : Quantify free Br⁻ in reaction quenches with a detection limit of 0.1 mg/L. Calibrate against NaBr standards .
  • Radical Pathway Analysis : Use spin-trapping agents (e.g., TEMPO) in ESR spectroscopy to detect bromine radicals formed under oxidative conditions, as observed in bromide-containing AOP systems .

Contradictions and Mitigations

  • Stability in Storage : While SDS guidelines recommend short-term storage , long-term stability in THF (up to 6 months) is empirically observed if rigorously anhydrous. Validate via periodic reactivity testing in model reactions .
  • Bromide Leaching : Environmental studies on bromide mobility in soils suggest potential ecological risks. Neutralize waste with CaCO₃ to precipitate Zn and Br⁻ before disposal .

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